molecular formula C22H18N6O3S B3018913 2-({2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(4-methylphenyl)thio]pyrazine CAS No. 1112437-21-4

2-({2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(4-methylphenyl)thio]pyrazine

Cat. No.: B3018913
CAS No.: 1112437-21-4
M. Wt: 446.49
InChI Key: XLKFDWLNVHKOCM-UHFFFAOYSA-N
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Description

This compound features a pyrazine core substituted with two distinct sulfur-containing groups:

  • A thioether linkage to a 4-methylphenyl group at position 2.
  • A 2-oxoethylthio moiety at position 2, further substituted with a 4-(4-methylphenyl)piperazine group.

This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by heterocycles and arylthio groups .

Properties

CAS No.

1112437-21-4

Molecular Formula

C22H18N6O3S

Molecular Weight

446.49

IUPAC Name

6-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C22H18N6O3S/c1-2-30-16-10-6-7-14(11-16)19-24-18(31-27-19)13-32-22-25-20-17(12-23-26-20)21(29)28(22)15-8-4-3-5-9-15/h3-12H,2,13H2,1H3,(H,23,26)

InChI Key

XLKFDWLNVHKOCM-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC=CC=C5

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-({2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(4-methylphenyl)thio]pyrazine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₉H₂₃N₃OS₂
  • Molecular Weight : 359.46 g/mol
  • CAS Number : 913247-58-2

Antitumor Activity

Recent studies indicate that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiosemicarbazone derivatives have shown potent antiproliferative activity against glioblastoma and breast adenocarcinoma cells at nanomolar concentrations, suggesting that the thioether and piperazine moieties may enhance biological efficacy through specific interactions with cellular targets .

The proposed mechanism of action for similar compounds includes:

  • Induction of Apoptosis : Morphological alterations consistent with apoptosis, such as chromatin condensation and cell shrinkage, have been observed in treated cancer cells.
  • Oxidative Stress : The generation of reactive oxygen species (ROS) appears to be a contributing factor to the cytotoxic effects observed in vitro .
  • Enzyme Inhibition : Compounds containing piperazine rings have been noted for their ability to inhibit human acetylcholinesterase, which may also play a role in their biological activity .

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic potential of various thiosemicarbazones, including derivatives similar to our compound. Results indicated that these compounds exhibited IC₅₀ values in the low nanomolar range against glioblastoma multiforme and breast adenocarcinoma cell lines, outperforming established chemotherapeutics like etoposide .

Case Study 2: In Vivo Studies

In vivo biodistribution studies using radiolabeled thiosemicarbazones demonstrated rapid clearance from the bloodstream and significant uptake in tumor tissues, indicating potential for targeted cancer therapies. The study employed a model using Ehrlich solid tumors in mice, confirming the effectiveness of these compounds in targeting malignant cells while minimizing systemic toxicity .

Comparative Analysis of Similar Compounds

Compound NameStructureAntitumor ActivityMechanism of Action
Thiosemicarbazone AStructure AHigh (IC₅₀ < 10 nM)Apoptosis induction, ROS generation
Thiosemicarbazone BStructure BModerate (IC₅₀ ~ 50 nM)Enzyme inhibition
This compoundStructure CPending further studyHypothesized similar to above

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activities Reference
Target Compound Pyrazine 4-Methylphenylthio, Piperazine-oxoethylthio ~450-500 (estimated) Potential enzyme inhibition, CNS activity
2-({2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-5(6)-methyl-1(H)-benzimidazole (7a) Benzimidazole 4-Methylphenylpiperazine 292.37 Antitumor, 68% yield, mp 205–207°C
1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-methylpiperazine Thiazole 4-Chlorophenyl, Piperazine 293.8 Hydrophobic interactions
2-[(4-Methylphenyl)thio]-3-nitropyridine Pyridine Nitro, 4-Methylphenylthio 246.285 Electron-withdrawing effects
2-{[4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide Triazole Bromophenyl, Methoxyphenyl 496.4 Halogen bonding, high molecular weight

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